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Compound of Interest

Compound Name: 3-Propylidenephthalide

Cat. No.: B1366576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Propylidenephthalide (CAS No. 17369-59-4), a molecule of interest in flavor,
fragrance, and pharmaceutical research. The guide details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Propylidenephthalide, which
exists as a mixture of (E) and (Z) isomers. The data presented is a compilation from various
spectral databases and typical values expected for the structural motifs present in the
molecule.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.8-8.0 m 2H Aromatic protons
~7.4-7.7 m 2H Aromatic protons
~6.0-6.5 m 1H Vinylic proton
~2.2-2.4 m 2H Allylic CH2
~1.0-1.2 t 3H Methyl CHs

Note: The exact chemical shifts and coupling constants can vary depending on the solvent

used and the specific isomer.

« 13

Chemical Shift (6) ppm

Assignment

~167 C=0 (Lactone)

~148 Quaternary aromatic C
~134 Aromatic CH

~129 Aromatic CH

~125 Quaternary aromatic C
~122 Aromatic CH

~120 Vinylic CH

~118 Vinylic C

~22 Allylic CH2

~13 Methyl CHs

Note: Assignments are based on typical chemical shift ranges for the respective functional

groups.
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Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3060 Medium Aromatic C-H stretch
~2960, ~2870 Medium Aliphatic C-H stretch
~1760 Strong C=0 (y-lactone) stretch
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong C-O stretch

IaMeA._Mass_SpecimmﬂLy (MS) Data

Relative Intensity Assignment
174 High [M]* (Molecular ion)
145 Medium [M - CzHs]*
115 High [M - CzHs - COJ*
76 Medium [CeHa]*

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These
represent standard operating procedures for the analysis of small organic molecules like 3-
Propylidenephthalide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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o Approximately 5-10 mg of 3-Propylidenephthalide is dissolved in ~0.6 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).

» A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
referencing the chemical shifts to 0 ppm.

e The solution is transferred to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse experiment.

Number of Scans: 512-2048 (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Asmall drop of liquid 3-Propylidenephthalide is placed directly onto the ATR crystal (e.g.,
diamond or germanium).
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e The sample is brought into firm contact with the crystal using a pressure clamp.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:

» Adilute solution of 3-Propylidenephthalide is prepared in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Parameters:

Injection Volume: 1 pL.

e Inlet Temperature: 250 °C.

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 um).

e Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min, and hold for 5 minutes.

MS Parameters:
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lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-400.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as 3-Propylidenephthalide.

General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: Workflow for obtaining and interpreting spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Propylidenephthalide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366576#spectroscopic-data-of-3-
propylidenephthalide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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